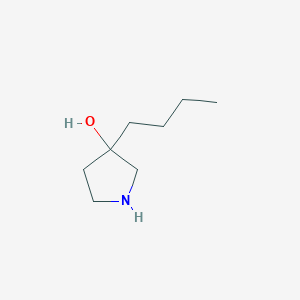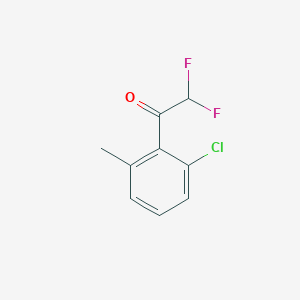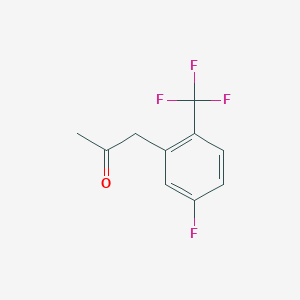
3-Butylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a butyl group and a hydroxyl group at the third position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyrrolidin-3-ol can be achieved through various methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus species can hydroxylate 1-benzoylpyrrolidine to yield (S)-1-benzoyl-3-pyrrolidinol . Another method includes the use of commercial lipases for stereoselective esterification to obtain optically active 3-pyrrolidinol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, hydroxylation, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Butylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 3-Butylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but without the butyl and hydroxyl substitutions.
Prolinol: A derivative with a hydroxyl group at the second position instead of the third.
Pyrrolidinone: A compound with a carbonyl group instead of a hydroxyl group.
Uniqueness: 3-Butylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a butyl group and a hydroxyl group at the third position enhances its ability to participate in diverse chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-8(10)5-6-9-7-8/h9-10H,2-7H2,1H3 |
InChI Key |
USFOEEFXXKEXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)


![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)


![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)

![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)

